N3-Methyl-5-methyluridine
Overview
Description
N3-Methyl-5-methyluridine is an organic compound with the chemical formula C12H16N2O6. It is a pyrimidine nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but with modifications that can alter its biological activity. This compound is known for its potential antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-5-methyluridine typically involves the methylation of uridine at the N3 and C5 positions. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N3-Methyl-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uracil derivatives, while reduction can yield partially demethylated products .
Scientific Research Applications
N3-Methyl-5-methyluridine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in RNA modifications and its impact on gene expression.
Medicine: Explored for its potential antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside analog-based therapeutics
Mechanism of Action
The mechanism of action of N3-Methyl-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, thereby disrupting the normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyluridine: Another pyrimidine nucleoside analog with similar structural features but different biological activities.
5-Methyluridine: Known for its role in RNA modifications but lacks the additional methyl group at the N3 position.
Uniqueness
N3-Methyl-5-methyluridine is unique due to its dual methylation at both the N3 and C5 positions, which enhances its biological activity and specificity compared to other nucleoside analogs. This dual modification allows it to interact differently with nucleic acid enzymes and cellular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUADFFHKCTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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